molecular formula C8H8F3NO3 B2445655 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate CAS No. 875157-18-9

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate

Cat. No.: B2445655
CAS No.: 875157-18-9
M. Wt: 223.151
InChI Key: WWQYNASZDIQLEL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate is a chemical compound with the molecular formula C8H8F3NO3 and a molecular weight of 223.15 g/mol It is characterized by the presence of a trifluoroethyl group, a furan ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate is unique due to the combination of the trifluoroethyl group, furan ring, and carbamate linkage. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQYNASZDIQLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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